5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester
Overview
Description
5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester is a heterocyclic compound containing a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and chloro substituents on the thiazole ring makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester typically involves the reaction of 2-chloro-thiazole-4-carboxylic acid with ethyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic substitution: Formation of 5-amino-2-substituted-thiazole-4-carboxylic acid ethyl ester.
Oxidation: Formation of 5-nitro-2-chloro-thiazole-4-carboxylic acid ethyl ester.
Reduction: Formation of 5-amino-2-chloro-thiazole-4-carboxylic alcohol.
Scientific Research Applications
5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antimicrobial and anticancer agents.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The amino and chloro groups on the thiazole ring allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. This interaction can inhibit the activity of certain enzymes or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-thiazole: Lacks the carboxylic acid ester group, making it less versatile in synthetic applications.
5-Amino-2-chloro-thiazole-4-carboxylic acid: The free carboxylic acid group makes it more reactive but less stable compared to the ethyl ester derivative.
2-Amino-4-chloro-thiazole: The position of the chloro group affects its reactivity and interaction with biological targets.
Uniqueness
5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse applications.
Properties
IUPAC Name |
ethyl 5-amino-2-chloro-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKGRDMWAZPEMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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